3,6-Bis(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound belonging to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of 3,6-Bis(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one in the presence of triethylamine in absolute ethanol . The reaction conditions often require refluxing and careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
3,6-Bis(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of nitro groups to amino groups.
Common reagents used in these reactions include hydrazine derivatives, phosphorus oxychloride, and various bases and acids to facilitate the desired transformations . The major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups that enhance the compound’s biological activity .
Scientific Research Applications
Mechanism of Action
The mechanism by which 3,6-Bis(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects involves its interaction with various molecular targets. The compound’s nitro groups play a crucial role in its biological activity, as they can undergo reduction to form reactive intermediates that interact with cellular components . These interactions can disrupt essential cellular processes, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells . The specific pathways involved depend on the target organism or cell type and the compound’s concentration and exposure duration .
Comparison with Similar Compounds
3,6-Bis(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique among 1,3,4-thiadiazole derivatives due to its specific substitution pattern and the presence of nitro groups. Similar compounds include:
1,3,4-Thiadiazole derivatives: These compounds share the core thiadiazole ring structure but differ in their substituents, which can significantly impact their biological activity.
Triazolo-thiadiazole derivatives: These compounds have a similar triazolo-thiadiazole core but may have different substituents that alter their chemical and biological properties.
Properties
Molecular Formula |
C15H10N6O4S |
---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
3,6-bis(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H10N6O4S/c22-20(23)11-5-1-9(2-6-11)13-16-17-15-19(13)18-14(26-15)10-3-7-12(8-4-10)21(24)25/h1-8,14,18H |
InChI Key |
PYBRUMYQHUUXDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2NN3C(=NN=C3S2)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.